molecular formula C6H4BrClN2O2 B599679 Methyl 3-bromo-6-chloropyrazine-2-carboxylate CAS No. 13457-28-8

Methyl 3-bromo-6-chloropyrazine-2-carboxylate

Cat. No. B599679
CAS RN: 13457-28-8
M. Wt: 251.464
InChI Key: NJAYXNFNZKQGNE-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-6-chloropyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClN2O2 . It is a white to yellow-brown or yellow-green solid . The IUPAC name for this compound is methyl 6-bromo-3-chloro-2-pyrazinecarboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-6-chloropyrazine-2-carboxylate” can be represented by the SMILES string BrC1=NC=C (Cl)N=C1C (OC)=O . The InChI code for this compound is 1S/C6H4BrClN2O2/c1-12-6 (11)4-5 (7)9-2-3 (8)10-4/h2H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-6-chloropyrazine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 251.47 g/mol . The compound’s exact mass and monoisotopic mass are 249.91447 g/mol . It has a complexity of 181 .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Derivatives : Methyl 3-bromo-6-chloropyrazine-2-carboxylate derivatives have been synthesized for biological evaluations. For example, substituted pyrazinecarboxamides, involving various substituted aminothiazoles or anilines, showed significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

  • Pesticidal Activities : Novel anthranilic diamide derivatives containing pyridylpyrazole motifs, which are structurally related to Methyl 3-bromo-6-chloropyrazine-2-carboxylate, have shown modest insecticidal and fungicidal activities against specific strains of armyworm and fungi (Liu et al., 2018).

  • Chemical Synthesis of Intermediates : This compound has been used in the synthesis of other chemical intermediates. For instance, Scrowston and Shaw (1976) explored its reactivity in producing various thiopyrano-compounds, highlighting its versatility in synthetic organic chemistry (Scrowston & Shaw, 1976).

  • Preparation Strategies : Research by Fox et al. (2018) outlines strategies for the preparation of substituted 3-bromo- and 3-chloropyrazoles, demonstrating the compound's role in developing new synthetic methodologies (Fox, Schmidt, & Eastgate, 2018).

  • Immunomodulatory and Anticancer Activities : Novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, structurally related to Methyl 3-bromo-6-chloropyrazine-2-carboxylate, have shown immunomodulatory and anticancer activities, suggesting potential in medicinal chemistry (Abdel‐Aziz et al., 2009).

  • Halogen Exchange in Heterocycles : Studies on silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including chloropyrazines, are relevant for understanding the chemical behavior of Methyl 3-bromo-6-chloropyrazine-2-carboxylate (Schlosser & Cottet, 2002).

  • Effect on Flavonolignan Production : The compound's derivatives influenced flavonolignan production in Silybum marianum culture, highlighting its potential application in biotechnology (Tumova et al., 2005).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P305, P338, and P351 .

properties

IUPAC Name

methyl 3-bromo-6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYXNFNZKQGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718759
Record name Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-6-chloropyrazine-2-carboxylate

CAS RN

13457-28-8
Record name Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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